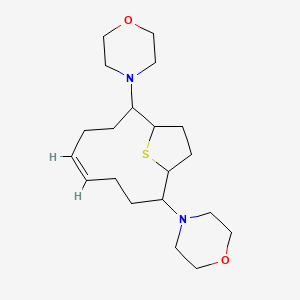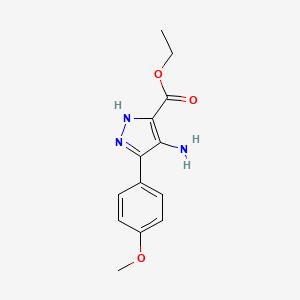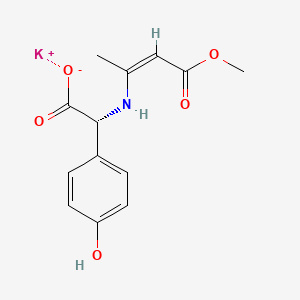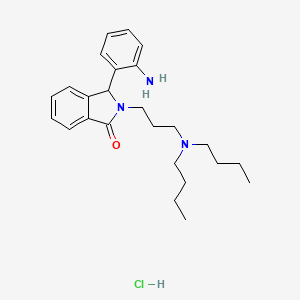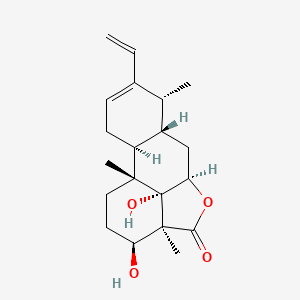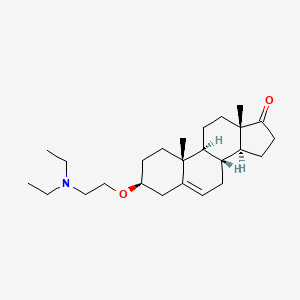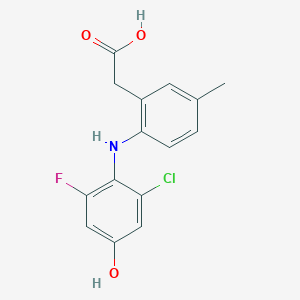
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is a synthetic compound known for its unique chemical structure and potential applications in various fields. This compound features an aziridine ring, a beta-chlorobenzoyl group, and a propionic acid moiety, making it a versatile molecule for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt typically involves the following steps:
Formation of the Aziridine Ring: The aziridine ring is formed through the reaction of an appropriate amine with an epoxide under basic conditions.
Introduction of the Beta-Chlorobenzoyl Group: The beta-chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction using p-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.
Attachment of the Propionic Acid Moiety: The propionic acid moiety is attached through a nucleophilic substitution reaction, where the aziridine ring opens and reacts with a propionic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as recrystallization, chromatography, and distillation to obtain the final product with desired specifications.
化学反応の分析
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring or the beta-chlorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aziridines or benzoyl derivatives.
科学的研究の応用
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, leading to modulation of biological pathways.
Pathways Involved: It may affect cellular processes such as DNA replication, protein synthesis, or signal transduction.
類似化合物との比較
Similar Compounds
- Beta-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-methylbenzoyl)propionic acid
- Alpha-Aziridinyl-beta-(p-fluorobenzoyl)propionic acid
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid sodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
108260-22-6 |
|---|---|
分子式 |
C12H11ClNNaO3 |
分子量 |
275.66 g/mol |
IUPAC名 |
sodium;2-(aziridin-1-yl)-4-(4-chlorophenyl)-4-oxobutanoate |
InChI |
InChI=1S/C12H12ClNO3.Na/c13-9-3-1-8(2-4-9)11(15)7-10(12(16)17)14-5-6-14;/h1-4,10H,5-7H2,(H,16,17);/q;+1/p-1 |
InChIキー |
UWYOUACJWVUOHN-UHFFFAOYSA-M |
正規SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3S,3aR,6S,6aS)-3-[[2-hydroxy-3-(4-methoxyphenoxy)propyl]amino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12762446.png)

![(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone;4-methylbenzenesulfonic acid](/img/structure/B12762465.png)
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[(2-hydroxyethyl)sulfonyl]phenyl]amino]-9,10-dioxo-](/img/structure/B12762466.png)

